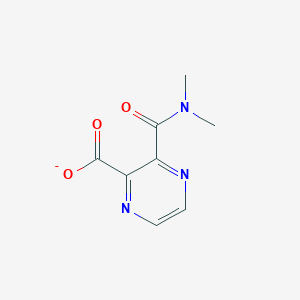

3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

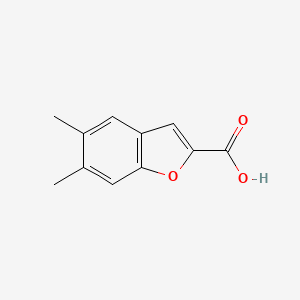

This compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . Quinazolinones and their derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .

Synthesis Analysis

While the specific synthesis process for this compound is not available, quinazolinones are generally synthesized through the condensation of anthranilic acid derivatives with various amines .Molecular Structure Analysis

The molecular structure of this compound would likely include a quinazolinone core, which consists of a fused two-ring system of benzene and pyrimidine . The 2-(diethylamino)ethyl group would be attached to the third position of the quinazolinone core .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, diethylethanolamine, a compound with a similar diethylaminoethyl group, is a colorless liquid that is miscible with most solvents .Aplicaciones Científicas De Investigación

Fluorescent Probes and Sensors

This compound exhibits intriguing fluorescence properties, particularly in organic solvents. Researchers have explored its use as a fluorescent probe for various applications:

- Solvent Polarity Monitoring : The compound’s fluorescence properties vary based on solvent polarity, enabling it to function as a solvent polarity sensor .

Enzymatic Activity Assays

Consider derivatives of this compound for enzyme activity assays . For instance, coumarin derivatives (such as MUG, MUP, and DiFMUP) are widely used as substrates for detecting enzymatic activity in cells, homogenates, and solutions .

HDAC Inhibitors

While not directly related to the compound itself, the structural insights gained from studying its fluorescence properties can inform the design of novel histone deacetylase (HDAC) inhibitors . These inhibitors play a crucial role in epigenetic regulation and cancer therapy .

Safety and Hazards

Direcciones Futuras

The future directions for this compound would likely involve further studies to determine its potential therapeutic effects and mechanisms of action. Given the interest in quinazolinone derivatives in pharmaceutical research, it’s possible that this compound could be explored in the context of drug discovery .

Mecanismo De Acción

Target of Action

A similar compound, sb939 , is identified as a potent pan-HDAC (Histone Deacetylase) inhibitor. HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

If we consider the action of the similar compound, sb939 , it inhibits HDACs, which leads to an accumulation of acetylated histones. This can result in chromatin remodeling, influencing gene expression.

Biochemical Pathways

Hdac inhibitors like sb939 generally affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis, thereby influencing these cellular pathways.

Pharmacokinetics

Sb939 , a similar compound, has been reported to have high and dose-proportional oral exposures and very good ADME (Absorption, Distribution, Metabolism, and Excretion), safety, and pharmaceutical properties.

Result of Action

Hdac inhibitors like sb939 are known to have antitumor activity and can cause cell cycle arrest, differentiation, and apoptosis in cancer cells.

Propiedades

IUPAC Name |

3-[2-(diethylamino)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3OS/c1-3-17(4-2)7-8-18-13(19)11-9-10(15)5-6-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITOSUXCQDOQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

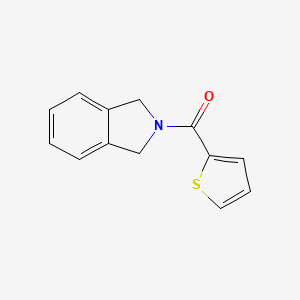

![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2830855.png)

![Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B2830874.png)